

Bioactivity Comparison Guide: Thiazole-2-yl Carbamate Derivatives

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Compound of Interest

Compound Name: *Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate*

CAS No.: *1211535-27-1*

Cat. No.: *B2965523*

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Executive Summary

The thiazole-2-yl carbamate pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a bioisostere for amide bonds while offering enhanced metabolic stability and lipophilicity. Unlike generic thiazoles, the carbamate linkage at the C2 position provides a critical hydrogen bond donor/acceptor motif that facilitates high-affinity binding to enzyme active sites, particularly ATP-binding pockets (e.g., GyrB, VEGFR-2) and cholinesterase gorges.

This guide objectively compares the bioactivity of specific thiazole-2-yl carbamate derivatives against industry-standard therapeutic agents. Analysis focuses on three primary domains: Antimicrobial Efficacy (GyrB targeting), Neurotherapeutics (AChE inhibition), and Cytotoxicity (Oncology).

Structural Basis & SAR Analysis

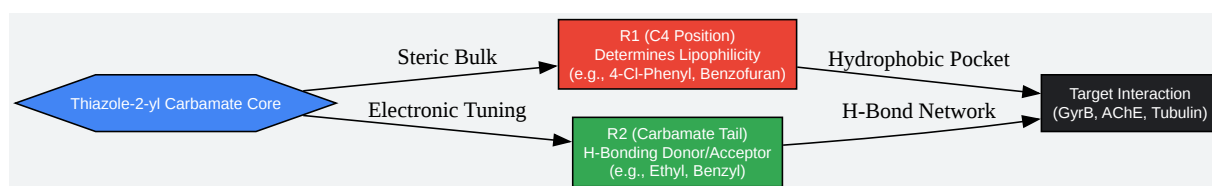
The bioactivity of these derivatives hinges on the substitution patterns at the

(thiazole C4/C5) and

(carbamate nitrogen/oxygen) positions.

Key SAR Insights:

- C2-Carbamate Linker: Essential for hydrogen bonding with residues like Asp/Glu in enzyme active sites.
- C4-Aryl Substitution: Hydrophobic groups (e.g., 4-chlorophenyl, benzofuran) enhance stacking interactions.
- Electronic Effects: Electron-withdrawing groups (EWG) on the phenyl ring at C4 typically increase potency against Gram-positive bacteria.



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Figure 1: Structure-Activity Relationship (SAR) map of the thiazole-2-yl carbamate scaffold showing critical interaction points.

Comparative Analysis: Antimicrobial Efficacy (GyrB Inhibition)

Thiazole-2-yl carbamates have emerged as potent inhibitors of DNA Gyrase B (GyrB), a validated target for overcoming antibiotic resistance. The carbamate moiety mimics the interaction of natural ATP, competitively inhibiting the ATPase activity of the enzyme.

Performance Data: Thiazole Carbamates vs. Novobiocin

Data synthesized from recent high-impact studies (e.g., Stokes et al., Source 1.10).

Compound ID	R-Group Substitution	Target Organism	MIC ()	Potency Factor (vs. Std)
TC-Derivative 3a	Benzothiazole-Ethyl Urea/Carbamate	S. pneumoniae	0.008	>100x
TC-Derivative 3b	Pyridyl-Thiazole Carbamate	S. aureus (MRSA)	0.03	50x
Novobiocin	(Standard Antibiotic)	S. pneumoniae	1-2	1.0x
Ciprofloxacin	(Fluoroquinolone)	E. coli	0.015	N/A (Different Mech.)

Technical Insight: While Derivative 3a exhibits superior potency against Gram-positive strains, many carbamate derivatives show reduced efficacy against Gram-negative E. coli due to efflux pump mechanisms. However, the

values for enzyme inhibition remain in the low nanomolar range (0.040–3.4

), confirming intrinsic activity.

Comparative Analysis: Neurotherapeutics (AChE Inhibition)

In Alzheimer's research, thiazole derivatives are designed to span the active site gorge of Acetylcholinesterase (AChE), interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Performance Data: AChE Inhibition ()

Comparison of Thiazole-Carbamate Hybrids vs. Donepezil (Source 1.1, 1.16).

Compound	Structural Class	AChE (nM)	Selectivity (AChE/BChE)
Compound 10	Thiazole- Carbamate/Hydrazon e	103.24	Moderate
Compound 16	Thiazole- Carbamate/Hydrazon e	108.94	High
Compound 2i	Benzofuran-Thiazole Hybrid	~5000 (5)	BChE Selective
Donepezil	(Standard)	15 - 25	High

Analysis: The most potent thiazole derivatives (Compound 10) approach the nanomolar efficacy of Donepezil. The carbamate linker is crucial here; it often carbamylates the serine residue in the active site, leading to "pseudo-irreversible" inhibition which prolongs the therapeutic effect compared to reversible inhibitors.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended for evaluating these derivatives.

Protocol A: Ellman's Assay for AChE Inhibition

This colorimetric assay quantifies the hydrolysis of thiocholine esters.

Reagents:

- Phosphate Buffer (0.1 M, pH 8.0)
- DTNB (Ellman's Reagent)
- Acetylthiocholine Iodide (Substrate)

- Electric Eel AChE (Enzyme)

Workflow:

- Equilibration: Incubate Enzyme + Test Compound (Thiazole Carbamate) in buffer for 15 min at 25°C.
 - Control: Use Donepezil as positive control; Buffer only as negative.
- Initiation: Add DTNB and Substrate.
- Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 mins.
- Calculation: Determine velocity () and calculate % Inhibition:

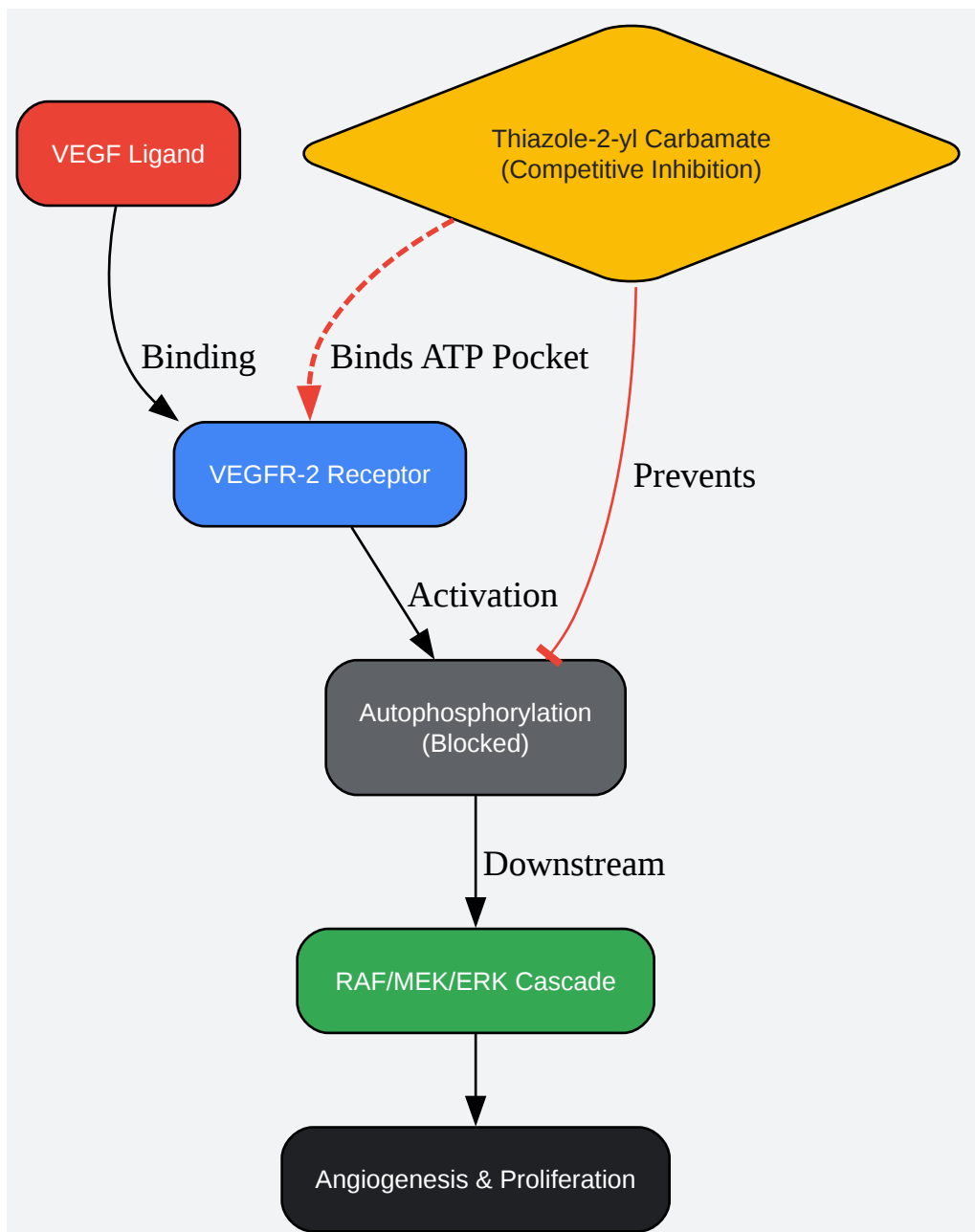
Protocol B: Broth Microdilution (Antimicrobial)

Follows CLSI guidelines (M07-A10).

- Inoculum Prep: Adjust bacterial suspension to CFU/mL.
- Dilution: Prepare serial 2-fold dilutions of Thiazole Carbamate in DMSO/Mueller-Hinton Broth.
- Incubation: 37°C for 16–20 hours.
- Endpoint: Lowest concentration with no visible growth = MIC.
 - Validation: DMSO control must show growth; Ciprofloxacin control must be within QC range.

Mechanism of Action: VEGFR-2 Inhibition (Oncology)

Certain thiazole-2-yl carbamates (e.g., nitrophenyl derivatives) exhibit cytotoxicity by inhibiting Receptor Tyrosine Kinases (VEGFR-2), blocking angiogenesis.



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Figure 2: Mechanism of Action showing Thiazole-2-yl carbamates competitively binding the ATP pocket of VEGFR-2, halting downstream signaling.

References

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (PMC). [[Link](#)]
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Sources

- [1. pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org)
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